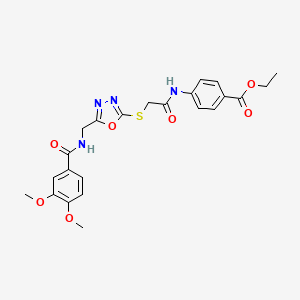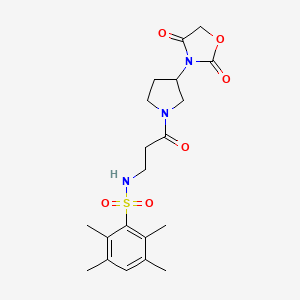![molecular formula C12H8ClN3O B2845161 1-(4-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 320419-75-8](/img/structure/B2845161.png)
1-(4-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(4-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one” is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds have two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridines often starts from a preformed pyrazole or pyridine . Different mechanistic proposals for the formation of 1H-pyrazolo[3,4-b]pyridines involve 5-aminopyrazole as the 1,3-NCC-dinucleophile and a dicarbonyl compound as the 1,3-CCC-biselectrophile . The 5-aminopyrazole has two different reactive points that can act as a nucleophile: the amino group (-NH2) and the sp2 carbon at its β position .Wissenschaftliche Forschungsanwendungen
Structural and Chemical Studies
- Crystal Structures and Tautomerism Analysis : A study by Quiroga et al. (1999) explored the crystal structures and tautomerism of related pyrazolo[3,4-b]pyridine compounds, revealing insights into their structural dynamics in solution and crystalline states (Quiroga et al., 1999).
Optical and Electronic Properties
- Optical and Diode Characteristics : Research by Zedan et al. (2020) on pyrazolo[3,4-b]pyridine derivatives, similar to the target compound, highlighted their optical functions and potential applications in electronic devices, particularly in diode characteristics (Zedan et al., 2020).
Biological Activities
Anticancer and Antimicrobial Agents : Katariya et al. (2021) synthesized novel compounds incorporating elements of pyrazolo[3,4-b]pyridine, showcasing their potential in antimicrobial and anticancer applications. This research implies the possible biomedical relevance of the target compound (Katariya et al., 2021).
Anti-inflammatory and Antibacterial Agents : Ravula et al. (2016) investigated pyrazoline derivatives related to pyrazolo[3,4-b]pyridine, demonstrating their efficacy as anti-inflammatory and antibacterial agents, suggesting similar potential for the target compound (Ravula et al., 2016).
Material Science and Luminescence
- Electrochemiluminescence Properties : A study by Wei et al. (2011) on rhenium carbonyl complexes with pyrazolyl-pyridyl-based ligands exhibited notable luminescence and electrochemiluminescence properties, indicating potential material science applications for similar compounds (Wei et al., 2011).
Synthesis Methods and Applications
- Synthesis and Tautomerism : Quiroga et al. (1999) explored synthesis methods and tautomerism of pyrazolo[3,4-b]pyridin-6-ones, providing a foundation for understanding the synthesis pathways and stability of related compounds (Quiroga et al., 1999).
Wirkmechanismus
Target of Action
The compound, also known as 1-(4-chlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-one, primarily targets the Leishmania major pteridine reductase 1 (LmPTR1) . This enzyme plays a crucial role in the survival and proliferation of Leishmania parasites . The compound also shows significant interaction with the 5-hydroxytryptamine receptor 1A .
Mode of Action
The compound interacts with its targets through a process known as molecular docking. In the case of LmPTR1, the compound fits into the active site of the enzyme, characterized by a lower binding free energy . This interaction inhibits the function of the enzyme, leading to the death of the parasite .
Biochemical Pathways
The compound affects the biochemical pathways related to the survival and proliferation of Leishmania parasites. By inhibiting the function of LmPTR1, the compound disrupts the parasite’s ability to synthesize essential pteridines . This leads to a decrease in the parasite’s viability and an increase in its susceptibility to the host’s immune response .
Result of Action
The compound’s action results in potent antileishmanial and antimalarial activities . Specifically, it has been shown to display superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the compound has shown inhibition effects against Plasmodium berghei, with suppression rates of 70.2% and 90.4% .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O/c13-8-3-5-9(6-4-8)16-11-10(12(17)15-16)2-1-7-14-11/h1-7H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCUELYIKKKNDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(NC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-[(2-Chlorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2845079.png)
![7-chloro-N-(2-cyclohex-1-en-1-ylethyl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2845080.png)
![1-[2-(2-Chloro-6-fluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2845082.png)




![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2845090.png)
![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(3-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2845091.png)
![Ethyl 2-[2-(2-fluorobenzoyl)imino-5,6-dimethoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2845092.png)

![2,5-dichloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2845099.png)
![2-(4-chlorophenoxy)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2845100.png)
